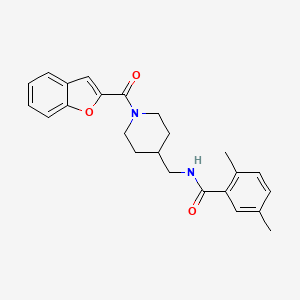

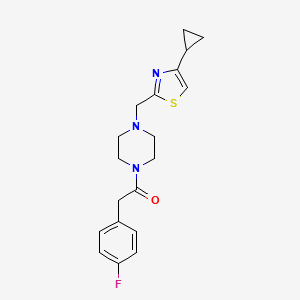

![molecular formula C21H20N2O5S B2488933 4-氧代-N-[2-(1,2,3,4-四氢异喹啉-2-磺酰基)乙基]-4H-色烯-2-甲酰胺 CAS No. 922115-70-6](/img/structure/B2488933.png)

4-氧代-N-[2-(1,2,3,4-四氢异喹啉-2-磺酰基)乙基]-4H-色烯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide" often involves multi-step chemical processes utilizing various reagents and catalysts to achieve the desired molecular architecture. For instance, visible light-promoted reactions have been used to synthesize heterocyclic derivatives similar to our compound of interest, showcasing the utility of photochemical methods in constructing complex organic molecules (Liu et al., 2016). Additionally, methods involving copper(I)-catalyzed reactions have been explored for synthesizing N-(isoquinolin-1-yl)sulfonamides, indicating the versatility of metal-catalyzed processes in forming such compounds (Hayatgheybi et al., 2021).

Molecular Structure Analysis

The molecular structure of "N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide" and related compounds has been extensively studied through crystallography and computational methods. These studies reveal the conformational preferences of the molecule, important intermolecular interactions, and structural motifs crucial for its reactivity and properties. For example, analysis of similar compounds has shown the importance of the anti-rotamer conformation around the C-N bond, influencing the molecule's physical and chemical characteristics (Reis et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving "N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide" are diverse, including halosulfonylation, sulfonation, and amidation processes. These reactions are crucial for modifying the molecule's structure to explore its potential applications and understand its reactivity. The synthesis and functionalization of related compounds using sulfonyl chlorides and isocyanides showcase the compound's versatility in chemical transformations (Yasaei et al., 2019).

科学研究应用

药物化学

该化合物是一种1,2,3,4-四氢异喹啉 (THIQ) 类似物 . 基于 THIQ 的天然和合成化合物对各种感染性病原体和神经退行性疾病表现出多种生物活性 . 它们在科学界引起了广泛关注,导致了具有强大生物活性的新型 THIQ 类似物的开发 .

抗冠状病毒活性

一项研究表明,某些 1-氧代-2,3,4-三取代四氢异喹啉 (THIQ) 衍生物,可能包括该化合物,已显示出抗冠状病毒活性 . 这些化合物对两种人类冠状病毒 229E 和 OC-43 进行了测试 .

醛酮还原酶 AKR1C3 的抑制

3,4-二氢异喹啉-2(1H)-基磺酰基苯甲酸,一种与该化合物相关的化合物,已被鉴定为醛酮还原酶 AKR1C3 的高效且选择性同种型抑制剂 . 该酶是乳腺癌和前列腺癌中令人关注的目标 .

抗肿瘤活性

基于 THIQ 的化合物已被证明具有抗肿瘤特性 . 这表明该化合物可能用于癌症研究和治疗 .

抗炎活性

基于 THIQ 的化合物也已显示出抗炎特性 . 这表明该化合物可能用于治疗炎症性疾病 .

神经退行性疾病

基于 THIQ 的化合物对各种神经退行性疾病表现出多种生物活性 . 这表明该化合物可能用于治疗阿尔茨海默病、帕金森病等疾病 .

作用机制

Target of Action

The primary targets of this compound are yet to be identified. It’s known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which this compound is a part of, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq analogs are known to interact with their targets in a way that results in a range of biological activities . The specific interactions and changes resulting from this compound’s action are subjects of ongoing research.

Biochemical Pathways

Thiq analogs are known to impact a variety of biochemical pathways, leading to their diverse biological activities

Result of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of this compound are subjects of ongoing research.

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c24-18-13-20(28-19-8-4-3-7-17(18)19)21(25)22-10-12-29(26,27)23-11-9-15-5-1-2-6-16(15)14-23/h1-8,13H,9-12,14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPUOKOWPCWLGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

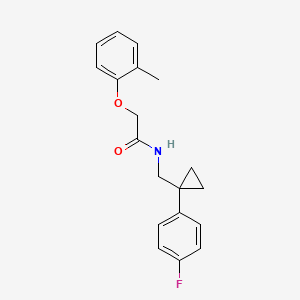

![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)

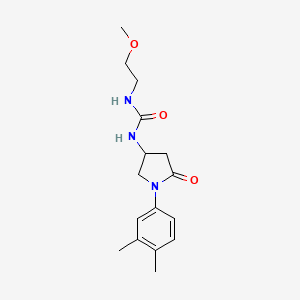

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2488860.png)

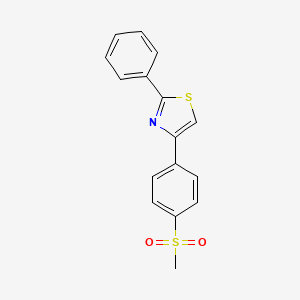

![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)

![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)

![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)

![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)